molecular formula C15H14N2O2 B14340325 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 93297-40-6

4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one

Cat. No.: B14340325
CAS No.: 93297-40-6
M. Wt: 254.28 g/mol
InChI Key: PTDLROBCWWAQEB-UHFFFAOYSA-N
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Description

4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of appropriate substituted o-phenylenediamines with diketones. One common method includes the reaction of 4-acetyl-5-methyl-1,2-phenylenediamine with 1,2-diketones under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

93297-40-6

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-acetyl-5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-one

InChI

InChI=1S/C15H14N2O2/c1-9-14-13(16-7-8-17(14)10(2)18)11-5-3-4-6-12(11)15(9)19/h3-6H,7-8H2,1-2H3

InChI Key

PTDLROBCWWAQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NCCN2C(=O)C)C3=CC=CC=C3C1=O

Origin of Product

United States

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